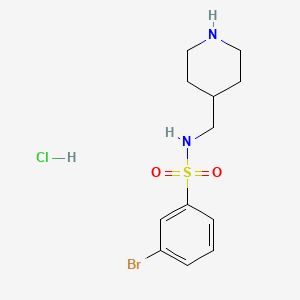![molecular formula C17H22N4O B2940723 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide CAS No. 2034323-06-1](/img/structure/B2940723.png)
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H22N4O and its molecular weight is 298.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of Novel Compounds
A series of novel pyrazolopyrimidines derivatives were synthesized, showcasing a methodological approach in creating compounds with potential anticancer and anti-5-lipoxygenase agents. This involved the condensation of carboxamide with aromatic aldehydes, demonstrating the compound's utility in creating biologically active molecules (Rahmouni et al., 2016).
Anticancer Agent Development
Further research into the synthesis of pyrazole derivatives highlighted their potential as anticancer agents. The study focused on the design, synthesis, and evaluation of these compounds for their cytotoxicity and inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication. Molecular docking studies provided insight into the binding modes of these compounds, suggesting their utility in cancer therapy (Alam et al., 2016).
Antimicrobial Applications
The development of thiazole-aminopiperidine hybrid analogues demonstrated significant antimicrobial activity against Mycobacterium tuberculosis, showcasing the compound's role in addressing global health challenges such as tuberculosis. The synthesis and biological evaluation of these compounds highlighted their potential as new therapeutic agents (Jeankumar et al., 2013).
Antiviral Activities
Research into pyridopyrazolotriazines illustrated the compound's applicability in creating antiviral agents. The synthesis and characterization of these compounds revealed their potential activities against viruses, contributing to the ongoing search for effective antiviral drugs (Attaby et al., 2007).
Novel Synthesis Methods
The compound has also been used in innovative synthesis methods, such as the creation of pyrazolo[1,5-a]pyridines and isoxazoles, showcasing its versatility in organic synthesis and the potential for discovering new compounds with various biological activities (Tamura et al., 1973).
Mechanism of Action
Target of Action
The primary target of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide is the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . ROCK kinases play a crucial role in various cellular processes such as cell contraction, motility, proliferation, and apoptosis.
Mode of Action
This compound inhibits the kinase activity of both ROCK-I and ROCK-II in vitro . The inhibition is reversed by ATP in a competitive manner, suggesting that the compound inhibits the kinases by binding to the catalytic site .
Biochemical Pathways
The inhibition of ROCK kinases by this compound affects various biochemical pathways. For instance, it can lead to the abolition of stress fibers in cells . .
Pharmacokinetics
Related compounds such as [3h]y-30141 are taken up by cells in a temperature- and time-dependent and saturable manner, suggesting a carrier-mediated facilitated diffusion
Result of Action
The inhibition of ROCK kinases by this compound can lead to various molecular and cellular effects. For instance, it can abolish stress fibers in cells . The g1-s phase transition of the cell cycle and cytokinesis are little affected at the concentration that abolishes stress fibers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the uptake of the compound by cells
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(15-4-2-1-3-5-15)19-10-11-21-13-16(12-20-21)14-6-8-18-9-7-14/h6-9,12-13,15H,1-5,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVMRDXYSNNNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2940641.png)

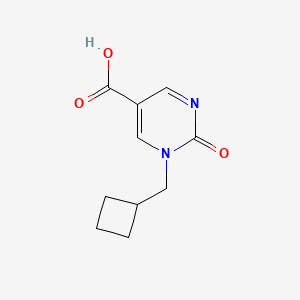
![Cyclohexylethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B2940646.png)
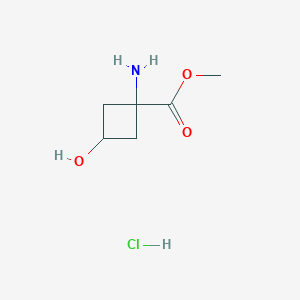

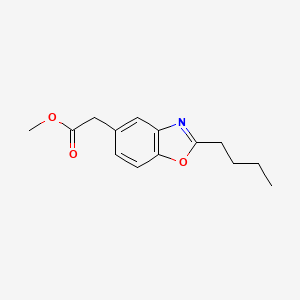
![N-(2-methoxy-5-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940652.png)
![N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2940656.png)
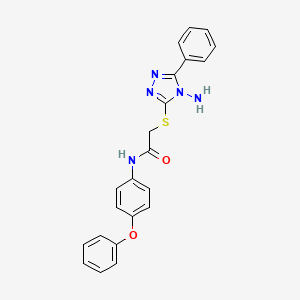
![N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2940658.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2940659.png)
